molecular formula C5H8ClNO B15308388 N-cyclobutylcarbamoyl chloride

N-cyclobutylcarbamoyl chloride

Cat. No.: B15308388
M. Wt: 133.57 g/mol
InChI Key: KFEFXTWUEQZHRR-UHFFFAOYSA-N
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Description

N-cyclobutylcarbamoyl chloride: is an organic compound characterized by the presence of a carbamoyl chloride functional group attached to a cyclobutyl ring. It is typically a colorless to pale yellow liquid with a potentially irritating odor . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclobutylcarbamoyl chloride can be synthesized through the reaction of cyclobutylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

[ \text{Cyclobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent safety measures due to the use of phosgene, a highly toxic gas. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylcarbamoyl chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form N-cyclobutylcarbamic acid and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form N-cyclobutylcarbamates.

    Aminolysis: Reacts with amines to form N-cyclobutylureas.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: N-cyclobutylcarbamic acid and hydrochloric acid.

    Alcoholysis: N-cyclobutylcarbamates.

    Aminolysis: N-cyclobutylureas.

Scientific Research Applications

N-cyclobutylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclobutylcarbamoyl chloride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound’s carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations to produce desired products .

Comparison with Similar Compounds

    Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.

    Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of a cyclobutyl ring.

Uniqueness: N-cyclobutylcarbamoyl chloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other carbamoyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

N-cyclobutylcarbamoyl chloride

InChI

InChI=1S/C5H8ClNO/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H,7,8)

InChI Key

KFEFXTWUEQZHRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)Cl

Origin of Product

United States

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